molecular formula C6H7ClN2O2S B13228958 (4-Chloropyridin-2-YL)methanesulfonamide

(4-Chloropyridin-2-YL)methanesulfonamide

Cat. No.: B13228958
M. Wt: 206.65 g/mol
InChI Key: BNLHYRPROKCOOM-UHFFFAOYSA-N
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Description

(4-Chloropyridin-2-yl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features both a chloropyridine ring and a methanesulfonamide group, a combination found in various biologically active molecules. The 4-chloropyridine moiety is a known versatile building block in organic synthesis, often used to create more complex structures through nucleophilic substitution reactions . The sulfonamide functional group is prevalent in compounds with diverse pharmacological activities. While specific biological data for this compound is limited in public literature, research on closely related sulfonamide-containing pyridine compounds suggests potential applications. For instance, similar structures have been investigated as key intermediates or scaffolds in the development of enzyme inhibitors . Researchers may find this compound valuable as a synthetic intermediate for the development of novel therapeutic agents or as a standard in analytical studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

(4-chloropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c7-5-1-2-9-6(3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

BNLHYRPROKCOOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)CS(=O)(=O)N

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis of 4 Chloropyridin 2 Yl Methanesulfonamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of (4-Chloropyridin-2-YL)methanesulfonamide is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methylene (B1212753) group, and the sulfonamide NH₂ group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom in the pyridine ring, and the sulfonyl group.

The pyridine ring protons (H-3, H-5, and H-6) will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the H-6 position, being adjacent to the ring nitrogen, is expected to be the most deshielded. The H-3 and H-5 protons will show characteristic coupling patterns. Specifically, H-5 will likely appear as a doublet, coupled to H-6, while H-3 will appear as a singlet or a narrow doublet due to a smaller coupling constant with H-5.

The methylene protons (CH₂) adjacent to the sulfonyl group and the pyridine ring are anticipated to resonate as a singlet further downfield than a typical alkyl proton, likely in the range of δ 4.0-5.0 ppm, due to the deshielding influence of the attached electron-withdrawing groups. The protons of the sulfonamide (NH₂) group are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.2-7.4d~1-2 Hz
H-5~7.4-7.6ddJ(H5-H6) = ~5-6 Hz, J(H5-H3) = ~1-2 Hz
H-6~8.2-8.4d~5-6 Hz
CH₂~4.3-4.7s-
NH₂Variable (broad)s-

Note: Predicted values are based on analysis of similar structures and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The carbon atom C-4, bonded to the chlorine atom, and the carbon atom C-2, bonded to the methanesulfonamide (B31651) group, are expected to be significantly influenced by these substituents. The C-2 and C-6 carbons, being adjacent to the electronegative nitrogen atom, will be shifted downfield. testbook.com The methylene carbon (CH₂) is expected to appear in the range of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158-162
C-3~120-124
C-4~148-152
C-5~122-126
C-6~149-153
CH₂~55-65

Note: Predicted values are based on established substituent effects on pyridine and alkane systems. testbook.comorganicchemistrydata.org

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton signals of H-3, H-5, H-6, and the CH₂ group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be invaluable for establishing the connectivity between the methanesulfonamide group and the pyridine ring. For example, correlations would be expected from the methylene protons (CH₂) to C-2 and C-3 of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-Cl, and pyridine ring vibrations.

The sulfonamide group will give rise to two strong, distinct stretching bands for the S=O bond, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the 3350-3250 cm⁻¹ region. The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 800-600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Sulfonamide (NH₂)N-H Stretch3350-3250 (two bands)Medium
Pyridine RingAromatic C-H Stretch~3100-3000Medium-Weak
Methylene (CH₂)C-H Stretch~2950-2850Medium-Weak
Pyridine RingC=C, C=N Stretch~1600-1450Medium-Strong
Sulfonamide (SO₂)Asymmetric S=O Stretch~1350-1300Strong
Sulfonamide (SO₂)Symmetric S=O Stretch~1160-1120Strong
Pyridine RingC-H Bending (out-of-plane)~900-700Strong
C-ClC-Cl Stretch~800-600Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₆H₇ClN₂O₂S), the expected nominal molecular weight is 206 g/mol .

In an ESI (Electrospray Ionization) mass spectrum, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 207. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak [M+H+2]⁺ at m/z 209 with about one-third the intensity of the m/z 207 peak would be a characteristic feature.

The fragmentation of sulfonamides under mass spectrometric conditions often involves specific pathways. nih.govresearchgate.net Common fragmentation patterns for aromatic sulfonamides include the loss of SO₂ (64 Da). nih.govresearchgate.net Cleavage of the C-S and S-N bonds is also a prevalent fragmentation route.

Key expected fragmentation pathways include:

Loss of SO₂: The [M+H]⁺ ion could lose a molecule of sulfur dioxide, leading to a fragment ion.

Cleavage of the C-S bond: Fragmentation at the benzylic position could lead to the formation of a 4-chloropyridin-2-ylmethyl cation.

Cleavage of the S-N bond: This would result in ions corresponding to the methanesulfonyl portion and the aminopyridine portion.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Ion
207/209[M+H]⁺ (protonated molecule)
143/145[M+H - SO₂]⁺
127/129[C₅H₄ClNCH₂]⁺
79[CH₃SO₂]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring. Pyridine itself exhibits π-π* transitions at lower wavelengths and a weaker n-π* transition at a higher wavelength. libretexts.orgresearchgate.net

The spectrum of this compound is expected to show absorption bands characteristic of the pyridine chromophore. The π-π* transitions are likely to appear in the range of 200-280 nm. researchgate.net The presence of the chlorine and methanesulfonamide substituents may cause a slight shift (either bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted pyridine. The weak n-π* transition, resulting from the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital, is expected to appear at a longer wavelength, possibly around 270-300 nm, and may be observed as a shoulder on the more intense π-π* absorption band. libretexts.org The solvent used for analysis can also significantly influence the position and intensity of these bands. rsc.org

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λₘₐₓ (nm)Molar Absorptivity (ε)
π-π~220-240High
π-π~260-280Moderate
n-π*~270-300 (often as a shoulder)Low

Note: λₘₐₓ values are highly dependent on the solvent.

X-ray Crystallography of this compound and Related Compounds

Detailed crystallographic data, which is essential for the sections outlined below, is not available for the title compound. Information regarding single-crystal X-ray diffraction, crystal structure determination, intermolecular interactions, and conformational analysis is therefore absent from the scientific record for this compound.

Single-Crystal X-ray Diffraction Data Acquisition and Processing

No published studies were found that describe the acquisition and processing of single-crystal X-ray diffraction data for this compound.

Crystal Structure Determination and Refinement Procedures

There are no available records detailing the determination and refinement of the crystal structure of this compound.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

Without a determined crystal structure, an analysis of the intermolecular interactions, such as hydrogen bonding networks, for this compound cannot be performed.

Conformational Analysis and Torsional Angles in the Solid State

A conformational analysis and the measurement of torsional angles in the solid state are contingent on the availability of a crystal structure, which is not available for this compound.

Chiroptical Properties and Stereochemical Considerations in Asymmetric Synthesis (if applicable)

No information regarding the chiroptical properties or the stereochemical aspects of the asymmetric synthesis of this compound was found in the searched literature. This suggests that either the compound is achiral, or its asymmetric synthesis and chiroptical analysis have not been reported.

Exploration of Biological Activities and Molecular Mechanisms of Pyridine Sulfonamide Derivatives Excluding Clinical/safety

Enzyme Inhibition Studies of Pyridine-Sulfonamide Derivatives

The capacity of pyridine-sulfonamide derivatives to inhibit specific enzymes is a key area of investigation. This section details their activity against enzymes implicated in metabolic disorders, neurological conditions, cancer, and physiological pH regulation.

In Vitro Assays for α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are crucial enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type-II diabetes mellitus. nih.govmdpi.com Research has shown that various sulfonamide derivatives possess inhibitory potential against these enzymes.

Novel series of sulfonamide derivatives have been synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activities. rsc.org Some pyridine-linked imidazo[1,2-a]pyridine (B132010) derivatives have shown potent α-glucosidase inhibition, with one compound exhibiting an IC50 value of 3.7 μM, which is significantly more potent than the standard inhibitor acarbose (B1664774) (IC50 = 67.4 μM). researchgate.net Similarly, certain dihydropyridine (B1217469) derivatives demonstrated good inhibitory activity against both α-amylase (IC50 range = 2.21 ± 0.06 to 9.97 ± 0.08 µM) and α-glucosidase (IC50 range = 2.31 ± 0.09 to 9.9 ± 0.1 µM), comparable to acarbose. researchgate.net

In one study, four specific sulfonamide derivatives (3a, 3b, 3h, and 6) displayed excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 19.39 to 25.57 μM, making them 1.05 to 1.39 times more potent than acarbose. rsc.org However, the synthesized sulfonamide derivatives in the same study showed only weak α-amylase inhibitory potential. rsc.org Another study on pyridine (B92270) 2,4,6-tricarbohydrazide derivatives found that most of the synthesized compounds were more active against yeast α-glucosidase than the reference compound, acarbose (IC50 38.25±0.12μM). nih.gov For instance, compound 4c was the most active, with an IC50 of 25.6±0.2μM. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibition by Pyridine-Sulfonamide Derivatives

Compound/Derivative Class Target Enzyme IC50 Value (µM) Reference Standard (Acarbose) IC50 (µM) Source
Pyridine linked imidazo[1,2-a]pyridine (5g) α-Glucosidase 3.7 67.4 researchgate.net
Sulfonamide derivative (3a) α-Glucosidase 19.39 27.01 rsc.org
Sulfonamide derivative (6) α-Glucosidase 22.02 27.01 rsc.org
Sulfonamide derivative (3b) α-Glucosidase 25.12 27.01 rsc.org
Sulfonamide derivative (3h) α-Glucosidase 25.57 27.01 rsc.org
Pyridine 2,4,6-tricarbohydrazide (4c) α-Glucosidase 25.6±0.2 38.25±0.12 nih.gov
Pyridine 2,4,6-tricarbohydrazide (4a) α-Glucosidase 32.2±0.3 38.25±0.12 nih.gov
Dihydropyridine derivatives α-Amylase 2.21 - 9.97 2.01 ± 0.1 researchgate.net

In Vitro Assays for Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. mdpi.com Pyridine derivatives have been designed and synthesized to act as cholinesterase inhibitors. nih.gov Studies on novel pyridine 2,4,6-tricarbohydrazide derivatives showed that some compounds exhibited significant activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, compound 4a was notably active against both AChE (IC50 50.2±0.8μM) and BChE (IC50 43.8±0.8μM). nih.gov

In another study, a series of pyridine derivatives with carbamic or amidic functions were synthesized. nih.gov Among these, carbamate (B1207046) 8 was identified as the most potent human AChE inhibitor with an IC50 value of 0.153 ± 0.016 μM. nih.gov Molecular docking studies suggested that this compound could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Pyridine Derivatives

Compound/Derivative Class Target Enzyme IC50 Value (µM) Source
Pyridine carbamate (8) human AChE 0.153 ± 0.016 nih.gov
Pyridine carbamate (11) human BChE 0.828 ± 0.067 nih.gov
Pyridine 2,4,6-tricarbohydrazide (4a) AChE 50.2 ± 0.8 nih.gov

Investigation of Kinase Inhibition Profiles (e.g., PI3K, EGFR, Bruton's Tyrosine Kinase)

Kinases are critical targets in cancer therapy, and pyridine-sulfonamide derivatives have been investigated for their inhibitory effects on several key kinases.

Phosphatidylinositol 3-kinase (PI3K): A series of sulfonamide methoxypyridine derivatives were synthesized as potent dual PI3K/mTOR inhibitors. mdpi.com Compound 22c, featuring a quinoline (B57606) core, demonstrated strong inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). mdpi.com This dual inhibition is a strategic approach to prevent the feedback loop activation of AKT, a downstream effector of PI3K. mdpi.com

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell signaling pathway and a target in B-cell malignancies. nih.gov Pyrrolo[2,3-b]pyridine-based derivatives have been designed as potent BTK inhibitors. nih.gov One of the most potent compounds, 3p, showed an IC50 of 6.0 nM in an enzymatic assay and 14 nM in a cell-based assay. nih.gov Another study identified N,9-diphenyl-9H-purin-2-amine derivatives as effective BTK inhibitors, with compound 10j showing an IC50 of 0.4 nM, comparable to the approved drug ibrutinib. nih.gov

Epidermal Growth Factor Receptor (EGFR): Covalent BTK inhibitors often target a cysteine residue (Cys481) that is also present in other kinases, including EGFR (where the corresponding residue is Cys797). nih.gov This highlights the potential for cross-reactivity and the development of inhibitors targeting multiple kinases.

Potential for Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Sulfonamides are a well-established class of CA inhibitors. mdpi.com A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. mdpi.com These compounds displayed a wide range of inhibitory activity, with inhibition constants (KI) reaching 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. mdpi.com Notably, some compounds showed selectivity for the cancer-associated hCA IX isoform over the ubiquitous hCA II. mdpi.com

Pyrazolo[4,3-c]pyridine sulfonamides have also been investigated as CA inhibitors against human isoforms and bacterial CAs. nih.govnih.gov Several of these derivatives showed interesting inhibitory activity towards the cytosolic isoforms hCA I and hCA II. nih.govnih.gov The inhibition of bacterial CAs is also being explored as a potential novel antibacterial strategy. nih.govnih.gov

Table 3: Carbonic Anhydrase (CA) Inhibition by Pyridine-Sulfonamide Derivatives

Derivative Class Target Isoform Inhibition Constant (KI) Source
4-Substituted Pyridine-3-Sulfonamides hCA II up to 271 nM mdpi.com
4-Substituted Pyridine-3-Sulfonamides hCA IX up to 137 nM mdpi.com
4-Substituted Pyridine-3-Sulfonamides hCA XII up to 91 nM mdpi.com
Pyrazolo[4,3-c]pyridine Sulfonamides hCA I Potent inhibition (some more than standard) nih.govnih.gov

Antimicrobial Research on Pyridine-Sulfonamide Derivatives

The antimicrobial properties of pyridine-sulfonamide derivatives have been explored, with studies indicating their potential to combat bacterial infections.

In Vitro Antibacterial Activity against Gram-Positive Bacterial Strains

Sulfonamides are known to be effective against a range of Gram-positive bacteria. nih.gov Various studies have confirmed the activity of pyridine and sulfonamide derivatives against strains such as Staphylococcus aureus and Bacillus subtilis.

A study on newly synthesized pyridine-based N-sulfonamides showed that some derivatives had improved inhibitory effectiveness against tested Gram-positive bacteria. acs.org For instance, compound 9a was found to be the most potent derivative against S. aureus (Inhibition Zone = 34 ± 1 mm, MIC = 125 μg/mL). acs.org Other research has shown that pyridine derivatives are generally more active against Gram-positive bacteria than Gram-negative bacteria. researchgate.net For example, N-(arylalkyl)maleimides, which contain a pyridine-like structure, exhibited antibacterial activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net Similarly, newly synthesized pyridazinyl sulfonamide derivatives showed significant activity against these same Gram-positive bacteria. researchgate.net The structural and chemical diversity of pyridine compounds makes them a promising avenue for the discovery of novel antimicrobial agents. mdpi.com

Table 4: In Vitro Antibacterial Activity of Pyridine-Sulfonamide Derivatives against Gram-Positive Bacteria

Compound/Derivative Class Bacterial Strain Measurement Result Source
1H-pyrazolopyridone (9a) Staphylococcus aureus Inhibition Zone (IZ) 34 ± 1 mm acs.org
1H-pyrazolopyridone (9a) Staphylococcus aureus Minimum Inhibitory Concentration (MIC) 125 μg/mL acs.org
Pyridazinyl sulfonamides Bacillus subtilis, Staphylococcus aureus Activity Significant researchgate.net

In Vitro Antibacterial Activity against Gram-Negative Bacterial Strains

The antibacterial potential of pyridine-sulfonamide derivatives has been a subject of scientific investigation. Studies on various sulfonamide derivatives have demonstrated activity against a spectrum of bacteria, including Gram-negative strains. For instance, certain thienopyrimidine–sulfonamide hybrids have shown mild activity against Escherichia coli. mdpi.com However, the efficacy can be variable, with some derivatives showing no activity against other Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com The antibacterial activity of this class of compounds is influenced by the specific structural features of the molecule. nih.gov

It is important to note that while the general class of sulfonamides has been explored for antibacterial properties, specific data on the activity of (4-Chloropyridin-2-YL)methanesulfonamide against Gram-negative bacteria is not currently available.

Investigation of Antifungal Activity

The potential for antifungal activity exists within the broader class of sulfonamide derivatives. Research has shown that some arylsulfonamide compounds exhibit fungistatic and even fungicidal effects against various Candida species, including Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov For example, certain thienopyrimidine–sulfonamide hybrids have demonstrated notable antifungal activity. mdpi.com The effectiveness of these compounds is often linked to their specific chemical structures. nih.gov

While these findings suggest that the pyridine-sulfonamide scaffold could be a source of antifungal agents, there is no specific research available on the antifungal properties of this compound.

Structure-Activity Relationship Analysis for Antimicrobial Efficacy

Similarly, for antifungal activity, the structure-activity relationship (SAR) is crucial. Modifications to the core structure of arylsulfonamides have been shown to influence their fungicidal potential against different Candida strains. nih.gov However, without specific studies on this compound, a precise SAR analysis for its antimicrobial efficacy cannot be provided.

Anticancer Research on Pyridine-Sulfonamide Derivatives

In Vitro Cell Line Studies (e.g., against Leukemia Cell Lines)

Numerous studies have highlighted the anticancer potential of pyridine-sulfonamide derivatives against various cancer cell lines, including those for leukemia. For example, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative demonstrated selective cytotoxicity against acute leukemia cell lines K562 and Jurkat. ualberta.ca Other studies on quinazoline-based compounds have also shown high antiproliferative activity against leukemia cell lines like K-562 and RPMI-8226. nih.gov The cytotoxic effects of these compounds are often dose-dependent.

While these results are promising for the general class of compounds, there is no specific data from in vitro studies on the activity of this compound against leukemia or any other cancer cell lines.

Mechanisms of Regulated Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)

The anticancer effects of pyridine-sulfonamide derivatives are often attributed to their ability to induce regulated cell death mechanisms, such as apoptosis and cell cycle arrest. For instance, a 2,4-dinitrobenzenesulfonamide derivative was found to induce apoptosis in K562 and Jurkat leukemia cells. ualberta.ca The mechanisms involved cell cycle arrest at different phases (G2/M for K562 and G0/G1 for Jurkat), activation of apoptotic pathways, and loss of mitochondrial potential. ualberta.ca In other cancer cell lines, different compounds have been shown to induce G1 phase arrest and apoptosis through pathways involving proteins like p53 and p21. nih.gov

These studies indicate that pyridine-sulfonamide derivatives can trigger apoptosis and cell cycle arrest in cancer cells through various molecular pathways. mdpi.commdpi.com However, the specific mechanisms for this compound remain uninvestigated.

Exploration of Dual Inhibition Strategies (e.g., EGFR and PI3K Pathways)

A promising strategy in cancer therapy is the dual inhibition of key signaling pathways, and some pyridine-sulfonamide derivatives have been explored in this context. The PI3K/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a key therapeutic target. researchgate.net Several pyridine-sulfonamide derivatives have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov Co-targeting the EGFR and PI3K pathways has also been investigated as a strategy to overcome therapeutic resistance in certain cancers. nih.gov

While the pyridine-sulfonamide scaffold is present in some dual PI3K/mTOR inhibitors, there is no research to suggest that this compound has been investigated for dual inhibition of EGFR, PI3K, or any other cancer-related pathways.

Other Investigated Biological Activities of Pyridine-Sulfonamides

Anti-diabetic Potential through Enzyme Modulation

Recent research has highlighted the potential of pyridine-sulfonamide derivatives as anti-diabetic agents through the modulation of key enzymes involved in carbohydrate metabolism. One of the primary targets is α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia.

A study on a series of novel pyridine 2,4,6-tricarbohydrazide derivatives, which share structural similarities with pyridine-sulfonamides, demonstrated significant in vitro inhibitory activity against yeast α-glucosidase. Several of the synthesized compounds exhibited greater potency than the standard drug, acarbose. nih.gov For instance, compound 4c , featuring a 4-fluorobenzyl group, was identified as the most active in the series with an IC50 value of 25.6±0.2μM. nih.gov Another compound, 4a , also showed significant inhibition of α-glucosidase with an IC50 value of 32.2±0.3μM. nih.gov These findings underscore the potential of the pyridine core in designing effective α-glucosidase inhibitors.

Interactive Data Table: α-Glucosidase Inhibitory Activity of Pyridine Carbohydrazide Derivatives nih.gov

CompoundSubstituentIC50 (µM) against α-glucosidase
4a -32.2 ± 0.3
4c 4-fluorobenzyl25.6 ± 0.2
Acarbose (Standard)-38.25 ± 0.12

Anti-Alzheimer's Potential through Enzyme Modulation

The modulation of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone of symptomatic treatment for Alzheimer's disease. By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain can be increased, leading to improvements in cognitive function.

The same series of pyridine 2,4,6-tricarbohydrazide derivatives mentioned previously also underwent evaluation for their inhibitory effects on AChE and BChE. Compound 4a emerged as a noteworthy multi-target inhibitor, demonstrating significant activity against both α-glucosidase and the cholinesterases. nih.gov It displayed IC50 values of 50.2±0.8μM and 43.8±0.8μM against AChE and BChE, respectively. nih.gov This dual inhibitory action suggests that pyridine-based compounds could be developed as multi-target-directed ligands for the management of both diabetes and Alzheimer's disease, two conditions that are increasingly recognized as having pathophysiological links.

Interactive Data Table: Cholinesterase Inhibitory Activity of Pyridine Carbohydrazide Derivative 4a nih.gov

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)50.2 ± 0.8
Butyrylcholinesterase (BChE)43.8 ± 0.8

Antimalarial Activity Research and Molecular Docking Studies

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents. Pyridine-sulfonamide derivatives have been investigated as a promising class of compounds in this area.

A study focusing on a novel series of nih.govmdpi.comacs.orgtriazolo[4,3-a]pyridine sulfonamides identified compounds with significant in vitro activity against a chloroquine-resistant strain of P. falciparum. mdpi.com From a library of synthesized compounds, two molecules, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govmdpi.comacs.orgtriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govmdpi.comacs.orgtriazolo[4,3-a]pyridin-3(2H)-one , exhibited potent antimalarial activity with IC50 values of 2.24 µM and 4.98 µM, respectively. mdpi.com

Molecular docking studies were employed to investigate the potential mechanism of action of these compounds, with falcipain-2, a crucial cysteine protease of P. falciparum, being a primary target. nih.gov The docking analysis suggested that these pyridine-sulfonamide derivatives could effectively bind to the active site of falcipain-2, thereby inhibiting its function and disrupting the parasite's life cycle. nih.gov

Interactive Data Table: Antimalarial Activity of nih.govmdpi.comacs.orgtriazolo[4,3-a]pyridine Sulfonamide Derivatives against P. falciparum mdpi.com

CompoundIC50 (µM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govmdpi.comacs.orgtriazolo[4,3-a]pyridine-6-sulfonamide2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govmdpi.comacs.orgtriazolo[4,3-a]pyridin-3(2H)-one4.98

Molecular Mechanism of Action Elucidation (theoretical and in vitro)

Target Identification and Validation Methodologies

Identifying the specific molecular targets of bioactive small molecules is a critical step in drug discovery and development. A variety of methodologies, both theoretical and experimental, are employed to achieve this.

Theoretical and Computational Approaches:

Molecular Docking: As seen in the antimalarial research, molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method helps in identifying potential binding sites and estimating the binding affinity, thereby suggesting a likely molecular target. nih.gov

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a compound's biological activity. This model can then be used to screen databases for other molecules with similar features and potential targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can help in predicting the activity of new compounds and in understanding the structural features important for target interaction.

In Vitro Experimental Approaches:

Affinity Chromatography: This is a widely used method where a derivative of the small molecule is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the small molecule are captured and subsequently identified, often by mass spectrometry. acs.org

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble protein at different temperatures, target engagement can be determined.

Enzymatic Assays: For compounds believed to target specific enzymes, direct in vitro assays are conducted to measure the inhibition or activation of the purified enzyme. This provides direct evidence of target engagement and allows for the determination of inhibitory constants like IC50 or Ki. nih.gov

Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro)

Beyond simply identifying a target, understanding the kinetics and thermodynamics of the ligand-receptor interaction provides deeper insights into the mechanism of action and can be crucial for optimizing drug candidates.

Key Parameters:

Association Rate Constant (k_on): This constant describes the rate at which the ligand binds to the receptor.

Dissociation Rate Constant (k_off): This constant describes the rate at which the ligand-receptor complex dissociates. A lower k_off value indicates a longer residence time of the drug on its target, which can lead to a more sustained pharmacological effect.

Dissociation Constant (K_d): This is a measure of the affinity of the ligand for the receptor, calculated as the ratio of k_off to k_on. A lower K_d value indicates a higher binding affinity.

Thermodynamic Parameters (ΔG, ΔH, ΔS): These parameters provide information about the driving forces of the binding event. Gibbs free energy (ΔG) indicates the spontaneity of binding, enthalpy (ΔH) reflects the change in heat content, and entropy (ΔS) represents the change in randomness of the system.

In Vitro Techniques:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, allowing for the determination of K_d, ΔH, and ΔS in a single experiment. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a receptor immobilized on a sensor surface in real-time. This allows for the direct measurement of both k_on and k_off.

Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to study binding kinetics and affinity by monitoring changes in the fluorescence properties of labeled molecules upon binding.

Cellular Pathway Modulation and Signaling Cascade Analysis

The biological activities of pyridine-sulfonamide derivatives are intrinsically linked to their ability to modulate key cellular signaling pathways. Research into this class of compounds has revealed their significant impact on cascades that govern cell proliferation, survival, and apoptosis. While the specific compound (4-Chloropyrin-2-YL)methanesulfonamide has not been the direct subject of extensive pathway analysis in the available literature, studies on structurally related pyridine-sulfonamide derivatives provide critical insights into their molecular mechanisms of action, particularly in the context of cancer therapeutics.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A prominent mechanism through which pyridine-sulfonamide derivatives exert their effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. plos.orgresearchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers, including acute myeloid leukemia (AML). plos.orgresearchgate.net

One notable pyridinesulfonamide derivative, FD268, has been identified as a potent inhibitor of this pathway. plos.orgnih.gov In AML cell lines, FD268 demonstrated a dose-dependent inhibition of cell survival, proving more effective than other known PI3K inhibitors like PI-103 and CAL-101. plos.org Mechanistic studies have shown that FD268 significantly curtails the PI3K/Akt/mTOR signaling cascade, which in turn promotes the activation of the pro-apoptotic protein Bad and reduces the expression of the anti-apoptotic protein Mcl-1. plos.orgnih.gov This dual action on apoptotic regulators leads to the suppression of cell proliferation and the induction of caspase-3-dependent apoptosis. plos.org The involvement of the PI3K/Akt/mTOR pathway was further substantiated by bioinformatics analysis of transcriptome sequencing data. plos.orgnih.gov

The development of dual PI3K/mTOR inhibitors is an area of active investigation, as this approach can more comprehensively block the aberrant signaling and potentially overcome resistance mechanisms. nih.govnih.gov Pyridopyrimidinone derivatives, which incorporate a pyridine-sulfonamide moiety, have been explored for this purpose. nih.gov These compounds have shown the ability to potently suppress the phosphorylation of Akt and p70s6k, key downstream effectors of the PI3K/mTOR pathway. nih.gov

Modulation of Apoptosis and Related Signaling

Beyond the PI3K/Akt/mTOR pathway, pyridine-sulfonamide derivatives have been shown to induce apoptosis through various other signaling cascades. For instance, a novel quinazoline-based sulfonamide derivative has been found to induce apoptosis in colorectal cancer cells by inhibiting the JAK2-STAT3 signaling pathway. This compound was shown to increase the production of reactive oxygen species (ROS), leading to the induction of p53 and the pro-apoptotic protein Bax, while concurrently inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. dovepress.com This cascade of events ultimately results in the release of cytochrome c, cleavage of PARP, and activation of caspases, all hallmarks of apoptosis. dovepress.com

Furthermore, certain pyridine-sulfonamide hybrids have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov One such hybrid, compound VIIb, not only potently inhibited VEGFR-2 but also induced cell cycle disturbance and apoptosis in renal cancer cells. nih.gov This was associated with a decrease in Bcl-2 expression and an increase in the expression of BAX, p53, and caspase-3. nih.gov

The table below summarizes the effects of representative pyridine-sulfonamide derivatives on various cellular signaling pathways and their components.

Compound/DerivativeTarget Pathway/ProteinCell Line(s)Observed EffectIC50/GI50
FD268 PI3K/Akt/mTORHL-60, MOLM-16, Mv-4-11, EOL-1, KG-1Inhibition of cell survival, induction of apoptosisNot specified
Pyridopyrimidinone derivative (Compound 31) PI3K/mTORPC-3MSuppression of Akt and p70s6k phosphorylation, in vivo efficacyNot specified
Quinazoline-based sulfonamide (3D) JAK2-STAT3Colorectal cancer cellsInhibition of STAT3 phosphorylation, induction of ROS and apoptosisNot specified
Pyridine-sulfonamide hybrid (VIIb) VEGFR-2Renal UO-31Inhibition of VEGFR-2, induction of apoptosis and cell cycle disturbance3.6 µM (VEGFR-2)
Pyridine-sulfonamide hybrid (VIIb) General Anticancer60 human cancer cell linesBroad-spectrum anticancer activity1.06-8.92 µM (GI50)

These findings collectively underscore the potential of the pyridine-sulfonamide scaffold in the development of targeted therapeutic agents. By modulating critical cellular signaling pathways like PI3K/Akt/mTOR and JAK2-STAT3, and influencing the expression of key apoptotic proteins, these compounds can effectively induce cancer cell death.

Advanced Applications and Future Research Directions for 4 Chloropyridin 2 Yl Methanesulfonamide

Design and Synthesis of Conformationally Restricted Analogues for SAR Refinement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. A key strategy for refining SAR is the design of conformationally restricted analogues. By reducing the number of accessible conformations, it is possible to identify the specific three-dimensional arrangement (pharmacophore) required for optimal interaction with a biological target. This approach can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

For (4-Chloropyridin-2-YL)methanesulfonamide, several strategies can be envisioned to introduce conformational rigidity. These include the incorporation of cyclic structures or the introduction of bulky groups that limit the rotation around key single bonds. The primary goals would be to lock the relative orientation of the pyridine (B92270) ring and the methanesulfonamide (B31651) group and to probe the spatial requirements of the binding pocket of a target protein.

Analogue Type Proposed Structure Design Rationale
Cyclized Methylene (B1212753) BridgeA fused bicyclic system where the methylene bridge is incorporated into a new ring.To rigidly fix the orientation of the sulfonamide group relative to the pyridine ring, providing a clear snapshot of a specific conformation for biological testing.
Introduction of Bulky GroupsSubstitution at the methylene bridge with alkyl or aryl groups.To sterically hinder free rotation around the C-S bond, favoring certain rotamers and helping to define the optimal conformation for activity.
Ring FusionFusing an additional ring to the pyridine scaffold, such as a thiazolopyridine system.To create a more rigid and planar core structure, which can enhance binding affinity through increased surface contact with a target and reduce conformational entropy upon binding.

The synthesis of these analogues would likely involve multi-step synthetic sequences, starting from functionalized pyridine precursors. Their biological evaluation against relevant targets would provide crucial insights into the bioactive conformation of the this compound scaffold, thereby guiding further drug design efforts.

Exploration of Prodrug Strategies for Enhanced Biological Performance

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability across biological membranes, rapid metabolism, or lack of site-specific delivery.

Prodrug Approach Potential Modification Intended Advantage Activation Mechanism
Improving LipophilicityAcylation of the sulfonamide nitrogen with a lipophilic promoiety.Enhanced permeability across cell membranes and potentially the blood-brain barrier.Enzymatic (e.g., by esterases or amidases) cleavage in the body to release the active sulfonamide. derpharmachemica.com
Enhancing Aqueous SolubilityAttachment of a polar promoiety, such as a phosphate (B84403) or amino acid, to the sulfonamide nitrogen.Improved solubility for parenteral formulations and potentially better oral absorption.Enzymatic (e.g., by phosphatases or peptidases) removal of the promoiety.
Targeted DeliveryConjugation to a tumor-targeting group via the sulfonamide nitrogen.Selective accumulation in cancer cells, leading to increased efficacy and reduced systemic toxicity. rsc.orgCleavage of the linker in the tumor microenvironment (e.g., by specific enzymes or in response to low pH).

The successful implementation of a prodrug strategy requires a careful balance between the stability of the prodrug in circulation and its efficient conversion to the active drug at the desired site of action.

Development of Bioconjugates and Targeted Delivery Systems

Bioconjugation involves the covalent attachment of a small molecule, such as this compound, to a larger biomolecule, like an antibody, peptide, or polymer. This approach aims to create a targeted delivery system that can transport the active compound specifically to diseased cells or tissues, thereby increasing its therapeutic index.

The development of bioconjugates of this compound would first require the introduction of a suitable functional group for conjugation, such as a carboxylic acid, amine, or alkyne. This functionalized analogue could then be linked to a targeting moiety.

Potential Bioconjugation Strategies:

Antibody-Drug Conjugates (ADCs): The compound could be linked to a monoclonal antibody that recognizes a tumor-specific antigen, allowing for targeted delivery to cancer cells.

Peptide-Drug Conjugates: Conjugation to a peptide that binds to a receptor overexpressed on diseased cells could facilitate targeted uptake.

Polymer-Drug Conjugates: Attachment to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), could improve the compound's pharmacokinetic profile and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.

The design of the linker connecting the drug to the biomolecule is crucial, as it must be stable in circulation but allow for the efficient release of the active compound at the target site. nih.gov

Application in Chemical Biology as Molecular Probes for Biological Pathway Interrogation

Molecular probes are essential tools in chemical biology for studying and visualizing biological processes in living systems. By modifying the this compound scaffold with reporter tags, it can be converted into a molecular probe to investigate its mechanism of action and identify its cellular targets.

Probe Type Modification Application
Fluorescent Probe Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine).To visualize the subcellular localization of the compound using fluorescence microscopy and to quantify its uptake into cells. nih.govmdpi.com
Affinity-Based Probe Incorporation of a biotin (B1667282) tag.To identify the protein targets of the compound through affinity purification (e.g., pull-down assays) followed by mass spectrometry.
Photoaffinity Probe Introduction of a photo-reactive group (e.g., an azide (B81097) or diazirine).To covalently crosslink the compound to its binding partners upon UV irradiation, allowing for the irreversible capture and identification of transient or low-affinity interactions. acs.org

These molecular probes would be invaluable for elucidating the biological pathways modulated by this compound, providing a deeper understanding of its therapeutic potential.

Integration into Fragment-Based Drug Discovery (FBDD) Programs

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. Hits from an FBDD screen are then optimized and grown into more potent drug candidates.

The this compound scaffold and its constituent parts are well-suited for inclusion in fragment libraries due to their relatively low molecular weight and favorable physicochemical properties.

Potential FBDD Strategies:

Scaffold as a Fragment: The entire this compound molecule can be included in a fragment library to be screened against a diverse range of protein targets.

Deconstruction into Fragments: The molecule can be deconstructed into smaller fragments, such as 4-chloropyridine (B1293800) and methanesulfonamide, which can be screened individually. If both fragments are found to bind to adjacent sites on a target, they can be linked together to create a more potent lead compound.

The use of this scaffold in FBDD programs could lead to the discovery of novel inhibitors for a variety of disease-relevant targets.

High-Throughput Screening Library Design Based on the this compound Scaffold

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. The this compound core is an excellent template for the creation of a focused chemical library for HTS campaigns.

By systematically modifying different positions on the scaffold, a diverse library of analogues can be generated. This approach, known as diversity-oriented synthesis, can efficiently explore the chemical space around the core structure.

Position of Diversification Potential Modifications Synthetic Approach
Pyridine Ring (C3, C5, C6) Introduction of a wide range of substituents (e.g., alkyl, aryl, halogen, cyano)Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a functionalized pyridine precursor.
Methylene Bridge Alkylation, arylation, or replacement with other linkers.Functionalization of the carbon atom adjacent to the sulfonamide.
Sulfonamide Group Derivatization of the sulfonamide nitrogen or replacement of the methyl group with other substituents.Reaction of the sulfonamide with various electrophiles.

Screening of such a library against a panel of biological targets could lead to the identification of novel hit compounds for various diseases. nih.gov

Interdisciplinary Research Synergies (e.g., Materials Science, Agricultural Chemistry)

The potential applications of this compound and its derivatives are not limited to medicinal chemistry. The unique electronic and structural features of this scaffold could be leveraged in other scientific fields.

Materials Science: Pyridine-containing compounds are known to act as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Derivatives of this compound could be explored for the development of new materials with interesting catalytic, sensing, or gas storage properties.

Agricultural Chemistry: Sulfonamides are a well-established class of herbicides and other agrochemicals. nih.gov The this compound scaffold could be used as a starting point for the discovery of new crop protection agents with novel modes of action. google.commdpi.com Chloropyridine derivatives are also used as intermediates in the synthesis of agrochemicals. weimiaobio.com

Exploring these interdisciplinary synergies could open up new and unexpected applications for this versatile chemical entity.

Identification of Remaining Challenges and Emerging Opportunities in Pyridine-Sulfonamide Research

The pyridine-sulfonamide scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. While specific research on this compound is not extensively detailed in publicly available literature, an analysis of the broader pyridine-sulfonamide class reveals significant challenges and exciting opportunities that frame the future research context for all molecules within this group, including this compound. The development of new therapeutic agents based on this scaffold hinges on overcoming existing hurdles and strategically pursuing novel avenues of investigation.

A primary challenge in the development of pyridine-sulfonamide-based therapeutics is the persistent issue of drug resistance. nih.gov In both oncology and infectious diseases, target pathogens and cancer cells can develop mechanisms to evade the effects of drugs, rendering them ineffective over time. nih.gov For sulfonamide-based antibacterial agents, resistance can emerge through pathways that bypass the drug's mechanism of action, such as altered metabolic routes for folate synthesis. acs.org This necessitates a continuous effort to design novel derivatives that can either circumvent these resistance mechanisms or act on entirely new biological targets.

Another significant challenge lies in achieving target selectivity to minimize off-target effects. The sulfonamide group can interact with a wide range of biological targets, which, while beneficial for creating broad-spectrum agents, can also lead to undesirable side effects. mdpi.com For instance, many pyridine-sulfonamide derivatives are designed as kinase inhibitors for cancer therapy. nih.gov A lack of selectivity among the highly homologous family of protein kinases can result in toxicity. Therefore, a major focus of ongoing research is the rational design of compounds with high affinity for a specific target enzyme while exhibiting minimal activity against others.

Furthermore, optimizing the physicochemical properties of these compounds, such as solubility and bioavailability, remains a hurdle. Poor aqueous solubility can hamper the clinical development of promising candidates, affecting their absorption and distribution in the body. Future research must continue to explore strategies like salt formation, prodrug approaches, or the incorporation of solubilizing functional groups to enhance the drug-like properties of new pyridine-sulfonamide derivatives.

Despite these challenges, the field of pyridine-sulfonamide research is rich with emerging opportunities. The structural versatility of the scaffold allows for its application across a diverse range of therapeutic areas, including antiviral, antimicrobial, anticancer, and anti-inflammatory applications. acs.orgresearchgate.net

One of the most promising opportunities is the development of inhibitors for novel and challenging therapeutic targets. Researchers are increasingly exploring pyridine-sulfonamides as inhibitors of enzymes that play a crucial role in the tumor microenvironment, such as carbonic anhydrases (CAs). tandfonline.com Specifically, isoforms like CA IX are overexpressed in hypoxic tumors and represent a key target for cancer therapy. tandfonline.com The development of selective CA IX inhibitors from the pyridine-sulfonamide class could lead to new treatment paradigms for aggressive cancers. tandfonline.com

The concept of molecular hybridization presents another significant opportunity. tandfonline.com This strategy involves combining the pyridine-sulfonamide core with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or multi-target activities. mdpi.com This approach can enhance potency and help overcome drug resistance. For example, hybrids of pyridine-sulfonamides have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

The exploration of pyridine-sulfonamides as modulators of complex cellular signaling pathways is also a rapidly growing area. Research has shown that certain derivatives can induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cells, highlighting their potential to affect multiple hallmarks of cancer. nih.govtandfonline.com

The table below summarizes key research findings on various pyridine-sulfonamide derivatives, illustrating the therapeutic potential and areas of investigation relevant to compounds like this compound.

Table 1. Selected Research Findings on Pyridine-Sulfonamide Derivatives

Compound ClassTherapeutic TargetKey Finding
Pyridine-Sulfonamide HybridsVEGFR-2Potent inhibition of VEGFR-2 with IC50 values lower than the standard drug Sorafenib, leading to anti-angiogenic effects. nih.gov
Pyridine-Based N-SulfonamidesDihydrofolate Reductase (DHFR)Certain derivatives showed potent antimicrobial activity by inhibiting DHFR, with some compounds exhibiting higher potency than standard antibacterial drugs. acs.org
Pyrazolo[4,3-c]pyridine SulfonamidesCarbonic Anhydrases (CAs)Exhibited significant inhibitory activity against human CA isoforms I and II, as well as bacterial CAs, suggesting potential as both anticancer and antibacterial agents. mdpi.com
Novel Sulfonamide-Pyridine HybridsCarbonic Anhydrase IX (CA IX)A para-chloro derivative demonstrated high cytotoxic activity against breast cancer cell lines and inhibited CA IX with an IC50 of 253 nM. tandfonline.com
Indoline-Sulfonamide DerivativesMicrotubulesA novel derivative showed anticancer properties by disrupting microtubule polymerization, affecting the cell cycle. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.